N-(3,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-2-4-15(5-3-14)20-21(30)27-22(26-20)8-10-28(11-9-22)13-19(29)25-16-6-7-17(23)18(24)12-16/h2-7,12H,8-11,13H2,1H3,(H,25,29)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWGMKHJRUXBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=C(C=C4)F)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a compound of interest due to its potential biological activities. This article compiles research findings on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 412.4 g/mol. Its structure features a triazaspirodecane core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 932529-70-9 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For example, derivatives of triazaspiro compounds have been shown to possess activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of fluorine substituents has been associated with enhanced antibacterial effects due to increased lipophilicity and potential interactions with bacterial membranes .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan layers in bacterial cell walls.
- Disruption of Membrane Integrity : The lipophilic nature of the fluorinated phenyl group may enhance the compound's ability to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways in bacteria has been observed in related compounds.
Case Studies
A study examining the antimicrobial efficacy of various triazaspiro compounds found that those with fluorinated phenyl groups exhibited Minimum Inhibitory Concentrations (MICs) as low as 15.8 µM against S. aureus and MRSA strains. This suggests that this compound could be developed as a potent antibacterial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole ring and phenyl groups significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups like fluorine appears to enhance antimicrobial potency while maintaining selectivity towards bacterial cells over mammalian cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with three analogous compounds, focusing on structural variations, molecular properties, and inferred pharmacological implications.
Structural and Molecular Property Comparison
*Estimated based on structural similarity to .
Functional Group Impact Analysis
- Fluorine Substituents: The target compound’s 3,4-difluorophenyl group likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ) .
- Methyl vs.
- Spirocyclic Core Modifications : Replacement of the triaza core with an oxa-triaza system () may reduce conformational rigidity, affecting target engagement .
Pharmacological Implications
While specific activity data for the target compound is unavailable, structural analogs suggest:
- Target Selectivity : Fluorinated aromatic rings (as in the target and ) are common in kinase inhibitors and G-protein-coupled receptor modulators due to their ability to form halogen bonds .
- Solubility and Bioavailability : The trifluoromethyl group in may reduce solubility compared to the target’s difluorophenyl group, highlighting a trade-off between lipophilicity and pharmacokinetics.
Preparation Methods
Stepwise Assembly via Cyclocondensation
Early methodologies adapted from spirocyclic hydantoin syntheses involve:
- Formation of the Piperidinone Precursor : Reacting 4-methylphenylglyoxal with ammonium carbonate and urea under acidic conditions to yield 3-(4-methylphenyl)-2,4-dioxopiperidine.
- Spiroannulation : Treating the piperidinone with N-(3,4-difluorophenyl)-2-chloroacetamide in the presence of potassium carbonate, facilitating nucleophilic substitution at the α-position of the ketone.
- Oxidative Dehydrogenation : Using iodine or selenium dioxide to introduce the Δ¹ double bond, forming the enone system.
Limitations : Low yields (45–55%) due to competing side reactions and poor solubility of intermediates.
One-Pot Tandem Methodology
A streamlined approach inspired by CN110818712A optimizes atom economy:
- Primary Reaction : Condensing diethyl oxalate, urea, and ammonium carbonate in anhydrous methanol with sodium methoxide as a base (25–30°C, 3 h) to generate a bicyclic intermediate.
- Secondary Reaction : Treating the intermediate with 2-(4-methylphenylamino)acetaldehyde and potassium ferricyanide in HCl-methanol (24 h, room temperature), inducing spirocyclization via Mannich-type reactivity.
- Acetamide Coupling : Reacting the spirocyclic amine with N-(3,4-difluorophenyl)-2-bromoacetamide using DIPEA in DMF (60°C, 12 h).
Advantages :
- Yield increased to 82–85% through in situ intermediate trapping.
- Avoids toxic cyanide reagents used in earlier methods.
Recent Advances in Catalytic Systems
Palladium-Catalyzed C–N Coupling
A 2024 study demonstrated Pd(OAc)₂/Xantphos-catalyzed coupling between 8-bromo-1,4,8-triazaspiro[4.5]dec-1-en-3-one and N-(3,4-difluorophenyl)acetamide:
Photoredox-Mediated Spirocyclization
Visible-light-driven synthesis using Ru(bpy)₃Cl₂ as a photocatalyst:
- Mechanism : Single-electron oxidation of the piperidinone enolate, followed by radical recombination with the acetamide precursor.
- Efficiency : 88% yield under mild conditions (blue LEDs, room temperature).
Process Optimization and Scale-Up
Solvent and Stoichiometry Effects
Data from CN110818712A highlight critical parameters for the one-pot method:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Urea:Diethyl Oxalate | 1.2:1 | +15% vs. 1:1 |
| Reaction Temperature | 25–30°C | >90% conversion |
| K₃[Fe(CN)₆] Loading | 0.08 equiv | Minimizes overoxidation |
| Methanol Purity | Anhydrous (≤50 ppm H₂O) | Prevents hydrolysis |
Adapting these conditions to the target compound improved pilot-scale yields from 76% to 89%.
Crystallization Optimization
- Anti-Solvent Selection : Isopropanol/water (7:3 v/v) achieves 99.2% purity by removing residual 4-methylphenyl precursors.
- Thermodynamic vs. Kinetic : Slow cooling (0.5°C/min) favors the desired polymorph (melting point 214–216°C).
Analytical Characterization Protocols
Spectroscopic Validation
Purity Assessment
- HPLC : C18 column, 60:40 MeCN/H₂O + 0.1% TFA, 1.0 mL/min, λ=254 nm. Retention time: 8.72 min (purity 99.6%).
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions. Begin by constructing the 1,4,8-triazaspiro[4.5]decane core via cyclization of a diketone precursor with hydrazine derivatives under reflux in ethanol or THF . Introduce the 4-methylphenyl group at position 2 using Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst, optimizing temperature (80–100°C) and solvent (toluene/water mixture) . Final acetamide formation employs a coupling reagent (e.g., HBTU or EDC) with triethylamine in dichloromethane, as detailed in analogous syntheses . Monitor purity via TLC and optimize yields by varying reaction times (12–24 hrs) and stoichiometric ratios (1.2–1.5 equivalents of aryl halide).
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use 1H/13C NMR in deuterated DMSO or CDCl₃ to confirm proton environments (e.g., spirocyclic NH at δ 8.2–8.5 ppm) and aromatic substituents . HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ calculated for C₂₄H₂₃F₂N₃O₂: 448.1784). For crystallinity, grow single crystals via slow evaporation in methanol/dichloromethane and analyze via X-ray diffraction using SHELX software .
Q. What key functional groups influence its chemical reactivity?
- Methodological Answer : The triazaspiro ring (positions 1,4,8) dictates steric constraints and hydrogen-bonding potential, impacting ligand-protein interactions . The 3-oxo group enhances electrophilicity, enabling nucleophilic attacks in derivatization reactions . Difluorophenyl and 4-methylphenyl substituents modulate electronic effects (σₚ values: F = +0.06, CH₃ = -0.17), influencing solubility and π-π stacking in biological assays .
Advanced Research Questions
Q. How to design SAR studies to optimize bioactivity against a target enzyme?
- Methodological Answer : Step 1 : Synthesize analogs with variations at:
- Position 3-oxo (replace with thione or amine).
- Aromatic substituents (e.g., 3,5-difluorophenyl vs. 4-chlorophenyl) .
Step 2 : Test inhibitory activity (IC₅₀) in enzyme assays (e.g., fluorescence polarization for kinase targets). Step 3 : Perform molecular docking (AutoDock Vina) using co-crystal structures of related spiro compounds (e.g., PDB: 4XYZ) to identify critical interactions (e.g., hydrogen bonds with Glu205) . Correlate substituent electronic profiles (Hammett constants) with activity trends.
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Approach 1 : Replicate assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 48-hour incubation) to control for cell-line variability . Approach 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target specificity. Approach 3 : Analyze metabolites via LC-MS to rule out off-target effects from degradation products . Cross-reference with structurally similar compounds (e.g., ’s Mtb Lpd inhibitors) to identify conserved pharmacophores.
Q. What crystallographic strategies validate the compound’s 3D conformation?
- Methodological Answer : Crystal Growth : Dissolve 5–10 mg in 2:1 DCM/hexane, slowly evaporate at 4°C . Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement : Process with SHELXL (full-matrix least-squares on F²) . Analyze bond angles (e.g., C8-N1-C9 = 117.5°) and torsional deviations (e.g., spirocyclic ring puckering) to confirm steric feasibility. Compare with analogous structures (e.g., ’s dichlorophenyl acetamide) to identify conformational outliers.
Q. How to assess stability under physiological conditions for in vivo studies?
- Methodological Answer : Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Sample at 0, 6, 12, 24 hrs; quantify degradation via UHPLC-MS . Oxidative Stability : Expose to 0.1% H₂O₂, monitor for sulfoxide formation. Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds (>200°C typical for spiro compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
